molecular formula C16H14ClN3O2S2 B2717400 3-((4-chlorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 1020977-74-5

3-((4-chlorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No. B2717400
CAS RN: 1020977-74-5
M. Wt: 379.88
InChI Key: MUMWBFNMQDGNHT-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C16H14ClN3O2S2 and its molecular weight is 379.88. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Thermal Properties

  • A study explored the antibacterial and thermal properties of unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles, including compounds similar to the specified chemical. These compounds exhibited potent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and their thermal stability and melting points were analyzed using thermal analysis techniques (Arora, Aneja, Kumar, Sharma, & Prakash, 2012).

Urease Inhibition

Anticancer and Antimicrobial Activity

Anti-inflammatory and Anti-thrombotic Studies

Lipoxygenase Inhibitors

  • A range of heterocyclic compounds, including ones similar to the specified chemical, were prepared and screened for their activity against lipoxygenase enzyme. These compounds displayed moderately good activities relative to the reference standard (Aziz‐ur‐Rehman, Fatima, Abbasi, Rasool, Malik, Ashraf, Ahmad, & Ejaz, 2016).

Alzheimer's Disease Treatment

  • N-substituted derivatives of a similar compound were synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE) enzyme and evaluated through haemolytic activity (Rehman, Nafeesa, Abbasi, Siddiqui, Rasool, Shah, & Ashraf, 2018).

properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S2/c17-11-3-5-12(6-4-11)24-9-7-14(21)18-16-20-19-15(22-16)10-13-2-1-8-23-13/h1-6,8H,7,9-10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMWBFNMQDGNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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